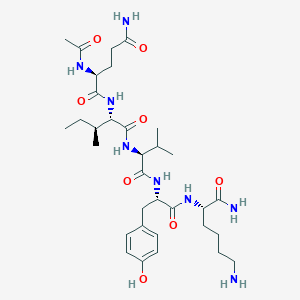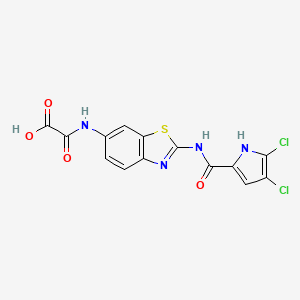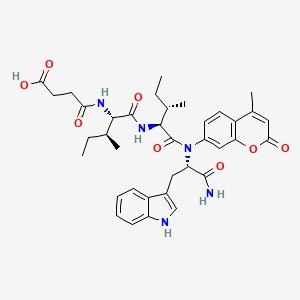
N-Succinyl-Ile-Ile-Trp-AMC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N-Succinyl-Ile-Ile-Trp-AMC involves the coupling of the peptide sequence Ile-Ile-Trp with the fluorescent molecule 7-amino-4-methylcoumarin (AMC) through a succinyl linker . The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) . Industrial production methods may involve solid-phase peptide synthesis (SPPS) techniques to ensure high purity and yield .
Analyse Chemischer Reaktionen
N-Succinyl-Ile-Ile-Trp-AMC undergoes various chemical reactions, including:
Hydrolysis: In the presence of carboxypeptidase Y, the compound is hydrolyzed to release AMC, which fluoresces under UV light.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less commonly studied.
Substitution: The succinyl group can be substituted with other functional groups to modify the compound’s properties.
Common reagents used in these reactions include water for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . The major product formed from hydrolysis is AMC, which is detected through its fluorescence .
Wissenschaftliche Forschungsanwendungen
N-Succinyl-Ile-Ile-Trp-AMC has a wide range of scientific research applications:
Biochemistry: Used as a substrate in enzyme assays to study the activity of carboxypeptidase Y.
Molecular Biology: Employed in fluorescence-based assays to monitor enzyme kinetics and protein interactions.
Medicine: Utilized in drug discovery and development to screen for potential inhibitors of carboxypeptidase Y.
Industry: Applied in the development of diagnostic kits and tools for biochemical analysis.
Wirkmechanismus
The mechanism of action of N-Succinyl-Ile-Ile-Trp-AMC involves its hydrolysis by carboxypeptidase Y. The enzyme cleaves the peptide bond, releasing AMC, which fluoresces upon excitation with UV light . This fluorescence can be measured to quantify enzyme activity. The molecular target is carboxypeptidase Y, and the pathway involves the enzymatic hydrolysis of the peptide substrate .
Vergleich Mit ähnlichen Verbindungen
N-Succinyl-Ile-Ile-Trp-AMC is unique due to its specific peptide sequence and fluorescent properties. Similar compounds include:
N-Succinyl-Ala-Ala-Phe-AMC: Another peptide-based fluorescent substrate for different proteases.
N-Succinyl-Gly-Gly-Phe-AMC: Used for studying other carboxypeptidases.
These compounds share the common feature of being peptide-based fluorescent substrates but differ in their peptide sequences and target enzymes .
Eigenschaften
Molekularformel |
C37H45N5O8 |
|---|---|
Molekulargewicht |
687.8 g/mol |
IUPAC-Name |
4-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C37H45N5O8/c1-6-20(3)33(40-30(43)14-15-31(44)45)36(48)41-34(21(4)7-2)37(49)42(24-12-13-25-22(5)16-32(46)50-29(25)18-24)28(35(38)47)17-23-19-39-27-11-9-8-10-26(23)27/h8-13,16,18-21,28,33-34,39H,6-7,14-15,17H2,1-5H3,(H2,38,47)(H,40,43)(H,41,48)(H,44,45)/t20-,21-,28-,33-,34-/m0/s1 |
InChI-Schlüssel |
ACWGEQICRKPHCO-DFXXCKAUSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N(C1=CC2=C(C=C1)C(=CC(=O)O2)C)[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)CCC(=O)O |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)N(C1=CC2=C(C=C1)C(=CC(=O)O2)C)C(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


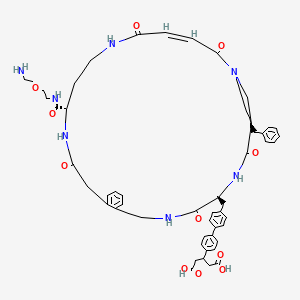


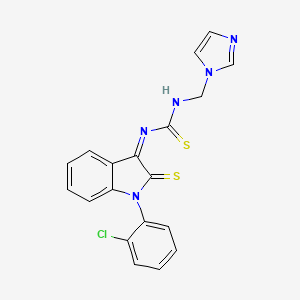

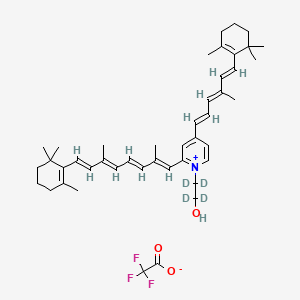
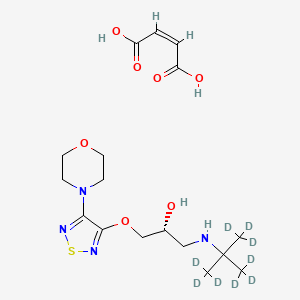


![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405693.png)
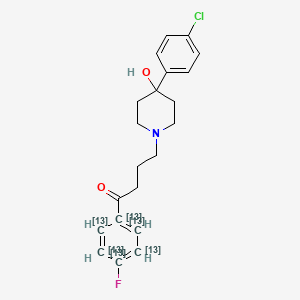
![(2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12405700.png)
